3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid
Description
3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid is a substituted phenylpyruvic acid derivative characterized by a 2-chloro-6-methylphenyl group attached to a 2-oxopropanoic acid backbone. The compound’s structure (molecular formula: C₁₀H₉ClO₃) features a chloro substituent at the 2-position and a methyl group at the 6-position of the aromatic ring, which influence its electronic and steric properties. The 2-oxo (keto) group on the propanoic acid chain contributes to its reactivity, particularly in condensation and nucleophilic addition reactions.
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
3-(2-chloro-6-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6-3-2-4-8(11)7(6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
JVPOYDIZJKDKPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of 3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with different functional groups replacing the chloro substituent.
Scientific Research Applications
3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid with two structurally related compounds: 3-(3-Hydroxyphenyl)-2-oxopropanoic acid () and 3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid ().
Table 1: Structural and Functional Comparison of 3-(2-Chloro-6-methylphenyl)-2-oxopropanoic Acid and Analogs
Structural and Electronic Differences
- 3-(3-Hydroxyphenyl)-2-oxopropanoic Acid: The hydroxyl group at the 3-position increases hydrogen-bonding capacity and aqueous solubility compared to the target compound. This polar substitution may enhance interaction with biological targets but reduce metabolic stability due to susceptibility to phase II conjugation reactions .
- The methyl group on the propanoic acid chain adds steric hindrance, which could influence binding specificity in enzyme-active sites .
Physicochemical and Pharmacological Implications
- Lipophilicity and Bioavailability: The target compound’s chloro and methyl groups likely confer higher LogP values than the hydroxylated analog, favoring passive diffusion across lipid membranes. In contrast, the fluorinated and cyano-substituted analog () may exhibit superior metabolic stability due to reduced susceptibility to cytochrome P450-mediated oxidation .
- Reactivity: The 2-oxo group in the target compound and ’s analog enables keto-enol tautomerism, facilitating nucleophilic reactions. The cyano group in ’s compound, however, may act as a hydrogen-bond acceptor, altering interaction profiles with biological targets .
Biological Activity
3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H11ClO3
- Molecular Weight : 232.66 g/mol
- IUPAC Name : 3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid
- CAS Number : Not specified in the results but can be obtained from chemical databases.
The biological activity of 3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid is primarily attributed to its ability to interact with various biological targets. It may function as an inhibitor or modulator of specific enzymes or receptors involved in metabolic pathways, which can lead to significant physiological effects.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance:
- Cytotoxicity Studies : In vitro assays have shown that 3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid exhibits cytotoxic effects against various cancer cell lines. The compound has been reported to induce apoptosis in cancer cells, as evidenced by increased early and late apoptotic markers when treated with this compound .
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| MDA-MB-231 (Triple-negative breast cancer) | 0.05 - 25 | Significant increase in early and late apoptosis |
| MCF-7 (Breast cancer) | 0.1 - 7.5 | Increased late apoptosis |
Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties, although detailed studies are necessary to confirm its efficacy against specific bacterial and fungal strains .
Case Studies
- Study on Breast Cancer Cell Lines :
- Metabolic Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
